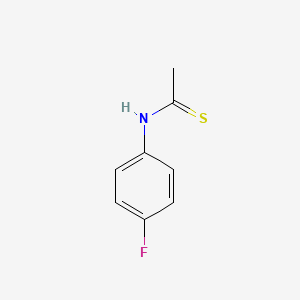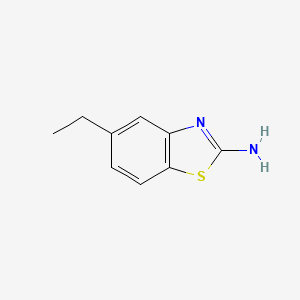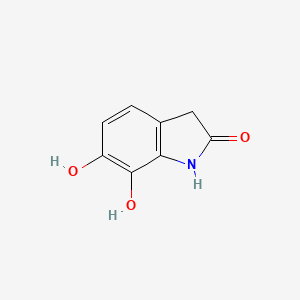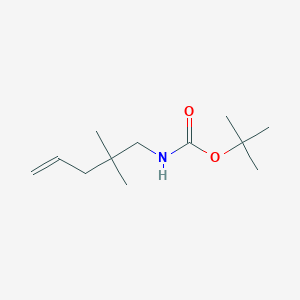
Tert-butyl (2,2-dimethylpent-4-EN-1-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and a 2,2-dimethylpent-4-en-1-yl moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylpent-4-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Medicine: Investigated for its potential use in drug development as a prodrug or a protecting group for active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can modulate various biochemical pathways and cellular processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (4-ethynylphenyl)carbamate: A derivative with an ethynylphenyl group instead of the 2,2-dimethylpent-4-en-1-yl moiety.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a dioxopiperidinyl group, differing in structure and reactivity.
Tert-butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-ylcarbamate: Features a dioxaborolan-thiazolyl group, used in different chemical applications.
Uniqueness
Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the 2,2-dimethylpent-4-en-1-yl group provides steric hindrance, influencing its chemical behavior and making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
886576-64-3 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C12H23NO2/c1-7-8-12(5,6)9-13-10(14)15-11(2,3)4/h7H,1,8-9H2,2-6H3,(H,13,14) |
Clé InChI |
GRTJQCUUICJJKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


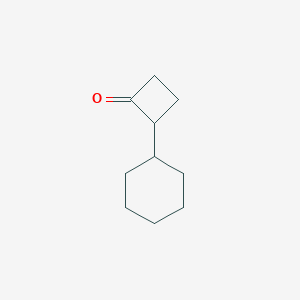

![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)

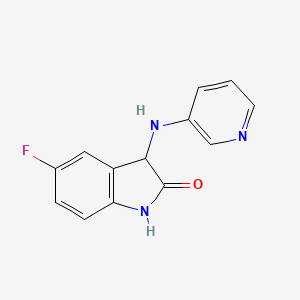
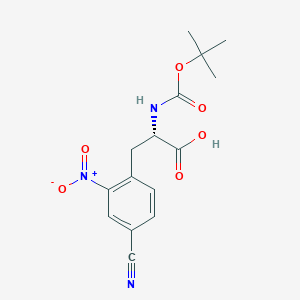
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
